Copper(I) bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in hydrochloric acid and ammonium hydroxide; insoluble in acetone and sulfuric acid
Slightly soluble in wate
Synonyms
Canonical SMILES
Catalysis
CuBr acts as a highly efficient catalyst in numerous organic reactions. One prominent example is the Sandmeyer reaction, which transforms arylamines into aryl bromides through diazonium salts []. This reaction is crucial for introducing bromine groups into aromatic molecules, a key step in the synthesis of diverse organic compounds.
Formation of Organocopper Reagents
CuBr readily forms complexes with Lewis bases, such as dimethylsulfide. These complexes serve as precursors for the synthesis of organocopper reagents []. Organocopper reagents are powerful tools in organic synthesis, participating in a wide range of reactions for carbon-carbon bond formation.
Atom Transfer Radical Polymerization (ATRP)
CuBr complexes play a vital role in ATRP, a controlled radical polymerization technique. They act as catalysts, enabling the controlled growth of polymer chains with well-defined structures and properties []. This method is crucial for the development of advanced polymeric materials with tailored functionalities.
Cu-catalyzed Cross-Dehydrogenative Couplings (CDC)
CuBr finds application in CDC reactions, a class of reactions that form carbon-carbon bonds between two different molecules through the removal of hydrogen atoms. CuBr complexes serve as catalysts in these reactions, facilitating the formation of complex organic molecules efficiently [].
Copper(I) bromide, with the chemical formula CuBr, is a white solid that appears as a pale green powder in its commercial form. It has a molecular weight of 143.45 g/mol and a melting point of approximately 504 °C. This compound is notable for its role as a source of copper(I) ions, which are essential in various catalytic processes, particularly in click chemistry reactions . Copper(I) bromide is also referred to as cuprous bromide and is recognized for its weak oxidizing and reducing properties, though it can participate in redox reactions under specific conditions .
- Sandmeyer Reaction: It serves as a reagent for synthesizing aryl bromides from aryl amines. The reaction typically involves the formation of an aryl diazonium salt followed by substitution with copper(I) bromide to yield the desired product .
- Click Chemistry: As a catalyst, copper(I) bromide facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,2,3-triazoles. This reaction is characterized by its efficiency and ability to produce high yields under mild conditions .
- Formation of Copper(II) Bromide: Copper(I) bromide can oxidize to copper(II) bromide when exposed to air or moisture, which can affect its catalytic activity. The balanced equation for this reaction can be represented as:
.
Copper(I) bromide can be synthesized through several methods:
- Direct Combination: Reacting elemental copper with bromine gas at elevated temperatures results in the formation of copper(I) bromide:
- Reduction of Copper(II) Bromide: Copper(II) bromide can be reduced using zinc or other reducing agents to yield copper(I) bromide:
- Precipitation Method: Mixing solutions of sodium bromide and copper sulfate can precipitate copper(I) bromide:
(followed by reduction).
Copper(I) bromide has diverse applications across various fields:
- Catalyst in Organic Synthesis: It is widely used as a catalyst in organic reactions, especially in click chemistry and the Sandmeyer reaction.
- Material Science: The compound finds use in the development of semiconductors and photovoltaic materials due to its electronic properties.
- Pharmaceuticals: Research is ongoing into its potential applications for synthesizing pharmaceutical intermediates and active ingredients.
Studies have shown that copper(I) bromide interacts with various ligands and substrates during catalytic processes. Its effectiveness can be influenced by the choice of ligand; for instance, using tri-n-butylphosphine or tris(benzyltriazolylmethyl)amine enhances its catalytic properties in click reactions . Additionally, interactions with biological molecules are being studied to assess potential therapeutic applications.
Copper(I) bromide shares similarities with several other compounds. Below is a comparison highlighting its unique characteristics:
| Compound | Formula | Melting Point (°C) | Unique Features |
|---|---|---|---|
| Copper(I) Chloride | CuCl | 498 | More soluble in water than copper(I) bromide |
| Silver Bromide | AgBr | 455 | Primarily used in photography; less stable |
| Lead(II) Bromide | PbBr₂ | 370 | Heavier metal compound; different oxidation state |
| Copper(II) Bromide | CuBr₂ | 394 | Oxidation state differs; more reactive |
Copper(I) bromide's unique properties include its specific role as a catalyst for click reactions and its relative stability compared to other halides under certain conditions. Its ability to facilitate efficient organic transformations while maintaining low toxicity levels makes it particularly valuable in synthetic chemistry.
Physical Description
Color/Form
White tetrahedral crystals
White crystalline solid becoming green in light
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
1345 °C
Heavy Atom Count
Density
4.72 @ 25 °C/4 °C
Melting Point
504 °C
UNII
GHS Hazard Statements
H302 (50.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (49.46%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (49.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Metabolism Metabolites
Wikipedia
Drug Warnings
Maternal Medication Usually Compatible with Breast-Feeding: Bromide: Rash, weakness, absence of cry with maternal intake of 5.4 g/d. /from Table 6/
Methods of Manufacturing
... By reducing copper(II) sulfate soln containing potassium bromide with sulfur dioxide or other standard reducing agents, or with metallic copper.
Prepared pyrometallurgically or by reducing a copper(II) sulfate solution in the presence of sodium bromide, usually with sulfur dioxide or metallic copper.







